molecular formula C13H26Sn B14655698 Buta-1,2-dien-1-yl(tripropyl)stannane CAS No. 41391-51-9

Buta-1,2-dien-1-yl(tripropyl)stannane

Cat. No.: B14655698
CAS No.: 41391-51-9
M. Wt: 301.06 g/mol
InChI Key: XEGFREJACMCTLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,2-dien-1-yl(tripropyl)stannane typically involves the reaction of a stannane precursor with a butadiene derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the use of organometallic reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Buta-1,2-dien-1-yl(tripropyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents, such as aryllithium and Grignard reagents, as well as various catalysts like palladium and gold . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryllithium reagents can lead to the formation of trisubstituted buta-1,3-dienes .

Mechanism of Action

The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • Buta-1,3-dien-1-yl(tripropyl)stannane
  • Buta-2,3-dien-1-yl(tripropyl)stannane

Comparison: Buta-1,2-dien-1-yl(tripropyl)stannane is unique due to its specific vinyl group positioning, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain metal-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

41391-51-9

Molecular Formula

C13H26Sn

Molecular Weight

301.06 g/mol

InChI

InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3;

InChI Key

XEGFREJACMCTLV-UHFFFAOYSA-N

Canonical SMILES

CCC[Sn](CCC)(CCC)C=C=CC

Origin of Product

United States

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